molecular formula C7H3Cl3FNO3 B1402214 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene CAS No. 1404194-64-4

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene

Cat. No.: B1402214
CAS No.: 1404194-64-4
M. Wt: 274.5 g/mol
InChI Key: NJOAACQTCGEKIG-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3FNO3. It is characterized by the presence of a fluorine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene typically involves the nitration of 4-fluoro-1-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with cooling systems to manage the exothermic nature of the reaction. The process is optimized for high yield and purity, with subsequent purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-2-amino-1-(trichloromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is extensively used in scientific research for its diverse applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.

    Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. The trichloromethoxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
  • 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene
  • 3-Fluoro-4-nitrotoluene
  • 5-Fluoro-2-nitrotoluene

Uniqueness

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-fluoro-2-nitro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOAACQTCGEKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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